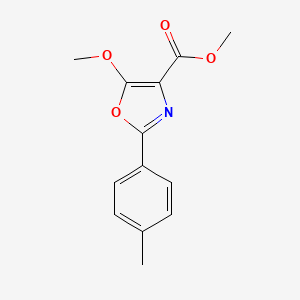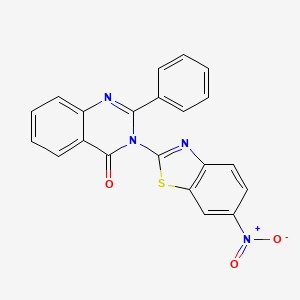
3-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a phenyl group, and a nitrobenzo[d]thiazole moiety. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 6-nitrobenzo[d]thiazol-2-amine: This intermediate is prepared by nitration of benzo[d]thiazole, followed by reduction of the nitro group to an amine.
Formation of 2-phenylquinazolin-4(3H)-one: This intermediate is synthesized by the cyclization of anthranilic acid with benzoyl chloride in the presence of a base.
Coupling Reaction: The final step involves the coupling of 6-nitrobenzo[d]thiazol-2-amine with 2-phenylquinazolin-4(3H)-one using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.
Oxidation: The phenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 3-(6-Aminobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzo[d]thiazole moiety is known to interact with DNA gyrase and topoisomerase enzymes, leading to the inhibition of DNA replication and cell division. Additionally, the quinazolinone core can interact with various signaling pathways, modulating cellular responses and inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the nitrobenzo[d]thiazole moiety, resulting in different biological activities.
6-Nitrobenzo[d]thiazol-2-amine: Lacks the quinazolinone core, leading to different chemical reactivity and applications.
3-(6-Aminobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one: The reduced form of the target compound, with different biological properties.
Uniqueness
3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to the combination of the quinazolinone core and the nitrobenzo[d]thiazole moiety. This unique structure imparts specific biological activities, such as potent anticancer and antimicrobial properties, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
918154-69-5 |
|---|---|
Molekularformel |
C21H12N4O3S |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
3-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H12N4O3S/c26-20-15-8-4-5-9-16(15)22-19(13-6-2-1-3-7-13)24(20)21-23-17-11-10-14(25(27)28)12-18(17)29-21/h1-12H |
InChI-Schlüssel |
FIOZBTJTBMHFQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


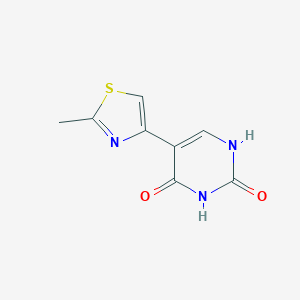
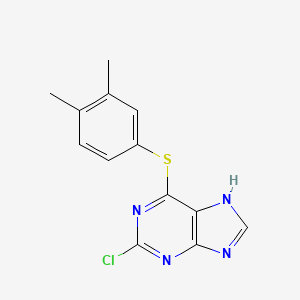
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)


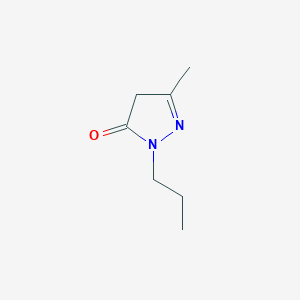
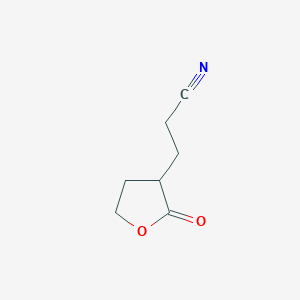
![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)
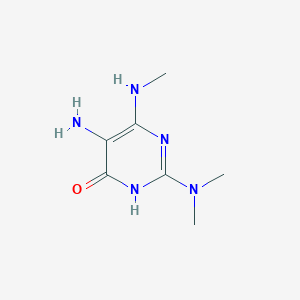
![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)
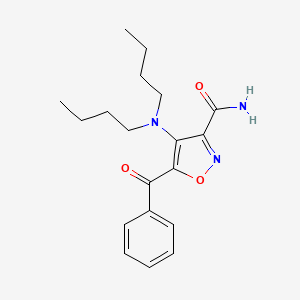
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)
